molecular formula C20H19N3S B2795247 N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-48-8

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2795247
CAS No.: 393823-48-8
M. Wt: 333.45
InChI Key: MYTFHYVBHDSQPT-UHFFFAOYSA-N
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Description

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, typically involves multi-step processes. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group.

Biological Activity

N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the pyrrolo-pyrazine framework which is known for its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant antiproliferative effects against various human cancer cell lines. For instance:

  • Cell Lines Tested : Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed varied potency across different cell lines. For example:
    • Against Panc-1: IC50 = 12.5 μM
    • Against PC3: IC50 = 17.7 μM
    • Against MDA-MB-231: IC50 = 13.1 μM

These values indicate that the compound has a higher potency than etoposide, a commonly used chemotherapeutic agent .

The mechanisms underlying the anticancer effects of this compound include:

  • Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to cell cycle arrest in the G1 phase and promotes apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .
  • Cell Morphology Changes : Treated cells exhibited significant morphological alterations indicative of apoptosis, such as membrane blebbing and nuclear condensation.

3. Comparative Biological Activity

To further illustrate the biological activity of this compound compared to other compounds in its class, a summary table is provided below:

CompoundCell LineIC50 (μM)Mechanism
This compoundPanc-112.5Apoptosis induction
EtoposidePanc-1>100DNA damage
Other Dihydropyrrolo DerivativeMDA-MB-23114.95Cell cycle arrest

4. Case Studies

In a notable case study involving the compound's derivatives:

Study Focus : The antiproliferative effects were assessed in a series of compounds with varied substitutions on the phenyl ring.

Findings :

  • Compounds with electron-withdrawing groups exhibited enhanced activity.
  • The most potent derivative was found to be significantly more effective than traditional chemotherapeutics like etoposide.

Properties

IUPAC Name

N,1-diphenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1-13,19H,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFHYVBHDSQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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